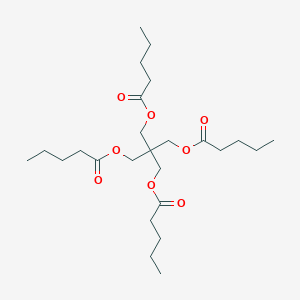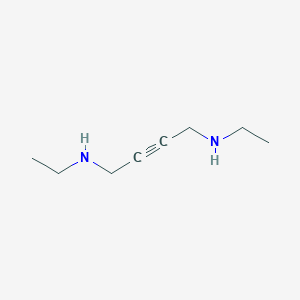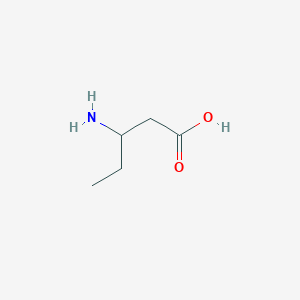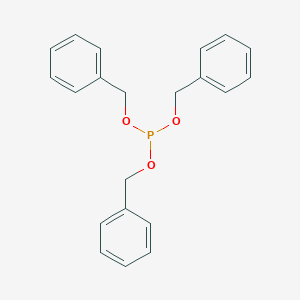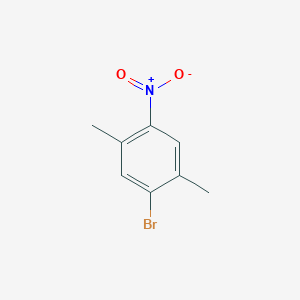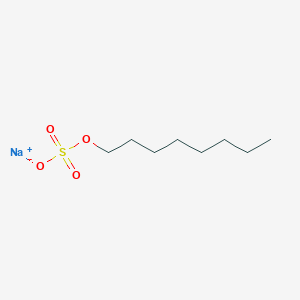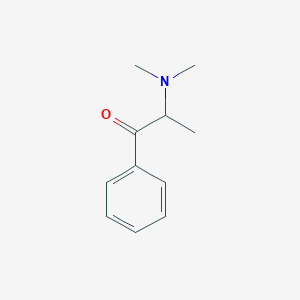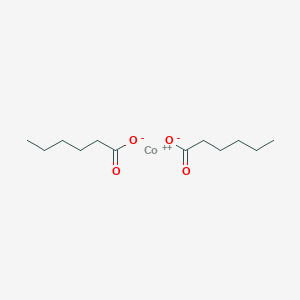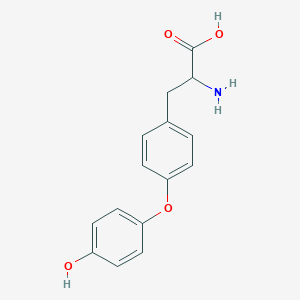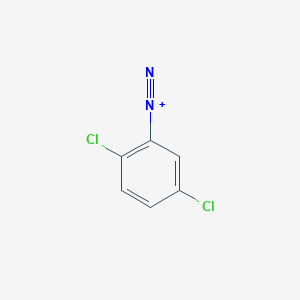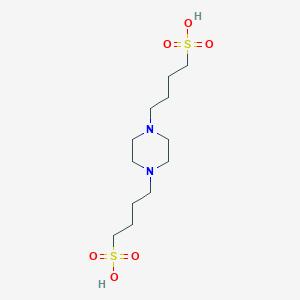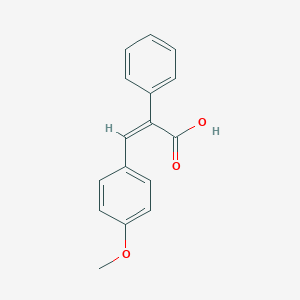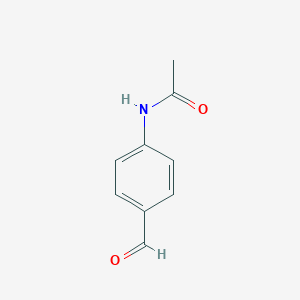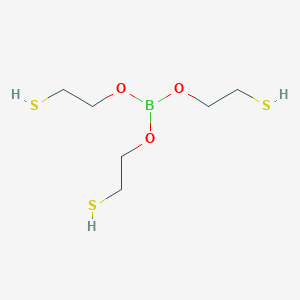
Tri(2-mercaptoethyl) borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(2-mercaptoethyl) borate (TMB) is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields. TMB is a versatile molecule that can be easily synthesized and modified to suit different research needs. In
科学研究应用
Tri(2-mercaptoethyl) borate has a wide range of potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the detection of heavy metals in water, and as a stabilizer for polymers. In recent years, Tri(2-mercaptoethyl) borate has gained attention for its potential use in biomedical research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of Tri(2-mercaptoethyl) borate is not fully understood. However, it is believed that Tri(2-mercaptoethyl) borate exerts its biological effects by interacting with sulfhydryl groups in proteins. This interaction can lead to changes in protein conformation and activity, ultimately resulting in the observed biological effects.
生化和生理效应
Tri(2-mercaptoethyl) borate has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Tri(2-mercaptoethyl) borate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, Tri(2-mercaptoethyl) borate has been shown to have antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of Tri(2-mercaptoethyl) borate is its ease of synthesis and modification. Tri(2-mercaptoethyl) borate can be easily synthesized using inexpensive starting materials and can be modified to suit different research needs. Additionally, Tri(2-mercaptoethyl) borate is highly soluble in water and other polar solvents, making it easy to work with in the lab. However, one limitation of Tri(2-mercaptoethyl) borate is its potential toxicity. While Tri(2-mercaptoethyl) borate has been shown to be relatively non-toxic in vitro, more studies are needed to fully understand its toxicity in vivo.
未来方向
There are many potential future directions for Tri(2-mercaptoethyl) borate research. One area of interest is the development of Tri(2-mercaptoethyl) borate-based drugs for the treatment of inflammatory and cancerous diseases. Additionally, Tri(2-mercaptoethyl) borate could be used as a tool for studying protein structure and function. Finally, Tri(2-mercaptoethyl) borate could be modified to target specific proteins or cellular pathways, allowing for more targeted and effective therapies.
Conclusion:
In conclusion, Tri(2-mercaptoethyl) borate is a versatile molecule with a wide range of potential applications in scientific research. Its ease of synthesis and modification, along with its anti-inflammatory and anti-cancer properties, make it a promising candidate for drug development. While more research is needed to fully understand its mechanism of action and toxicity, Tri(2-mercaptoethyl) borate is a promising molecule with many potential future directions.
合成方法
Tri(2-mercaptoethyl) borate can be synthesized using a simple one-step reaction between boric acid and 2-mercaptoethanol. The reaction takes place in an aqueous medium and is catalyzed by a base such as sodium hydroxide. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
属性
CAS 编号 |
15582-80-6 |
|---|---|
产品名称 |
Tri(2-mercaptoethyl) borate |
分子式 |
C6H15BO3S3 |
分子量 |
242.2 g/mol |
IUPAC 名称 |
tris(2-sulfanylethyl) borate |
InChI |
InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2 |
InChI 键 |
WWOWUKPIQFKJRO-UHFFFAOYSA-N |
SMILES |
B(OCCS)(OCCS)OCCS |
规范 SMILES |
B(OCCS)(OCCS)OCCS |
其他 CAS 编号 |
15582-80-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



